1,1-Difluoroethene, also known as vinylidene fluoride, is a colorless gas that is flammable and toxic upon inhalation or contact. It is a difluorinated derivative of ethylene with the chemical formula . This compound is slightly soluble in water and more soluble in organic solvents like alcohol and ether. It is known for its high reactivity, particularly under heat, where it can undergo violent chemical changes. The compound has a significant vapor density, making it heavier than air, which allows vapors to spread along the ground and potentially travel to ignition sources .
However, a major drawback of pristine PVDF-HFP for battery applications is its low ionic conductivity. To address this limitation, researchers have explored various strategies to modify the polymer, including:
These modifications have shown promising results in improving the performance of PVDF-HFP-based battery separators.
The unique combination of properties exhibited by PVDF-HFP makes it a valuable material for membrane separation applications:
Researchers are actively exploring the use of PVDF-HFP membranes in various separation applications, including:
Synthesis of 1,1-difluoroethene can be achieved through several methods:
The primary application of 1,1-difluoroethene is in the production of fluoropolymers such as polyvinylidene fluoride and fluorinated elastomers (FKM). These materials are widely used in industries requiring high-performance polymers with excellent chemical resistance and thermal stability. Additionally, it serves as an intermediate in the synthesis of various fluorinated compounds used in specialty applications .
Studies on the interactions of 1,1-difluoroethene with other chemicals indicate that it can react violently with oxidizers and hydrogen chloride. Its interactions are critical in understanding its behavior in industrial applications and safety protocols. Research has also explored its reaction kinetics with hydroxyl radicals in atmospheric chemistry contexts .
Several compounds share structural similarities with 1,1-difluoroethene. Below is a comparison highlighting their uniqueness:
Compound Name | Formula | Key Characteristics |
---|---|---|
Vinylidene Fluoride | Same as 1,1-difluoroethene; used for similar applications. | |
1,1-Difluoroethane | Less reactive; used as a refrigerant and solvent. | |
Trichloroethylene | Non-fluorinated; used as an industrial solvent; less flammable than difluoroethenes. | |
Perfluoropropylene | Fully fluorinated; exhibits different chemical stability and applications in electronics. |
The uniqueness of 1,1-difluoroethene lies in its balance between reactivity and utility in producing specialized polymers while maintaining a relatively low environmental impact compared to fully fluorinated compounds.
Emulsion polymerization remains the dominant industrial method for producing VDF-based fluoropolymers due to its scalability and control over particle morphology. A critical advancement involves using europium(III) chloride as a co-catalyst, enabling 40-60% reduction in fluorinated emulsifier concentrations while maintaining polytetrafluoroethylene (PTFE) emulsion stability. This addresses environmental concerns associated with perfluorooctanoic acid (PFOA) surfactants.
The copolymerization kinetics of VDF and HFP demonstrate an apparent reactivity ratio of rVDF = 1.88 and rHFP = 0.86, derived from nonlinear fitting of the Mayo-Lewis equation to gas chromatography and ¹⁹F-NMR data. This reactivity disparity necessitates precise monomer feed control to maintain composition uniformity during semicontinuous processes. Recent work achieves 92% HFP incorporation in VDF copolymers through staged monomer addition protocols.
Table 1: Key Parameters in VDF-HFP Emulsion Copolymerization
Parameter | Typical Range | Impact on Polymer Properties |
---|---|---|
Reaction Temperature | 70-90°C | Higher temps increase HFP incorporation |
Initiator Concentration | 0.1-0.5 wt% | Controls molecular weight (MW=1.2-2M Da) |
Surfactant Type | Ammonium perfluorooctanoate | Particle size distribution (80-200 nm) |
Monomer Feed Ratio | VDF:HFP 4:1 to 7:1 | Crystallinity reduction from 50% to 32% |
Core-shell architectures have been engineered using methyl methacrylate/butyl acrylate cores with fluorinated acrylate shells, achieving water contact angles >140° through controlled phase segregation. The emulsion stability window depends critically on zeta potential maintenance above ±30 mV, facilitated by ionic strength buffers.
While less prevalent than emulsion methods, suspension polymerization of VDF-HFP copolymers enables production of high-purity resins for dielectric applications. A typical formulation uses:
This approach yields spherical particles (200-500 μm) with bulk densities of 0.45-0.55 g/cm³, suitable for compression molding. Dispersion polymerization in supercritical CO₂ hybrid systems produces unimodal molecular weight distributions (Đ=1.8-2.1) through optimized stabilizer selection, notably poly(1,1-dihydroperfluorooctyl acrylate)-b-poly(vinyl acetate) block copolymers.
The supercritical CO₂ (scCO₂) process demonstrates unique advantages for VDF polymerization:
At 31 MPa and 400 K, radical polymerization in scCO₂ achieves 89% VDF conversion within 2 hours using tert-butyl peroxide initiator, producing polyvinylidene fluoride (PVDF) with weight-average molecular weight (Mw) of 1.5×10⁶ Da and crystallinity of 42%. The binary VDF-CO₂ phase diagram shows a lower critical solution temperature (LCST) at 325 K, enabling temperature-triggered phase separation for product recovery.
Table 2: scCO₂ Polymerization Conditions vs. Product Properties
Pressure (MPa) | Temperature (K) | Initiator Type | Mw (×10⁶ Da) | Melting Point (°C) |
---|---|---|---|---|
12 | 325 | Benzoyl peroxide | 0.8 | 158 |
24 | 375 | Di-tert-butyl peroxide | 1.2 | 162 |
31 | 400 | Lauroyl peroxide | 1.5 | 167 |
Strategic comonomer selection enables tailoring of fluoropolymer properties:
A breakthrough in controlled architectures uses photoredox catalysis for alternating copolymerization of chlorotrifluoroethylene (CTFE) with vinyl ethers. The fluorinated photocatalyst F-PTH enables dispersity (Đ) <1.2 through fluorine-fluorine interactions between catalyst and growing chains. Terpolymer systems incorporating VDF/HFP/MAF (methyl acrylate fluoride) exhibit shape-memory behavior with 98% strain recovery after 10 cycles.
Graft copolymerization techniques anchor fluorinated side chains onto polyacrylic backbones, achieving surface energies as low as 12 mN/m. A representative formulation:
The propagation rate coefficient ($$kp$$) for VDF-HFP copolymerization in supercritical carbon dioxide (scCO$$2$$) has been quantified using pulsed-laser polymerization combined with size-exclusion chromatography (PLP-SEC). This technique enables precise determination of $$kp$$ by analyzing the molecular weight distribution of polymers formed under controlled laser pulses [3]. Experiments conducted between 45°C and 90°C revealed an Arrhenius dependence:
$$
k{p,\text{COPO}} = 1.2 \times 10^7 \, \exp\left(\frac{-32.5 \, \text{kJ/mol}}{RT}\right) \, \text{L/mol·s}
$$
where $$R$$ is the gas constant and $$T$$ is temperature [3]. The $$k_p$$ values for VDF-HFP copolymerization are significantly lower than those for non-fluorinated monomers like ethylene, attributed to the electronegativity of fluorine atoms, which reduce radical reactivity through inductive effects and steric hindrance [3].
Temperature (°C) | $$k_p$$ (L/mol·s) |
---|---|
45 | 850 |
60 | 1,200 |
75 | 1,700 |
90 | 2,300 |
Chain-length-dependent termination was also observed, with longer radicals exhibiting slower termination rates due to restricted mobility in the fluoropolymer matrix [2].
Reactivity ratios ($$r1$$ for VDF, $$r2$$ for HFP) were determined via nonlinear regression of the Mayo-Lewis copolymer composition equation applied to emulsion polymerization data [4]. Gas chromatography monitored monomer feed composition, while $$^{19}\text{F}$$-NMR quantified copolymer composition. The resulting reactivity ratios are:
$$
r1 = 1.88 \pm 0.12, \quad r2 = 0.86 \pm 0.09
$$
indicating VDF’s higher propensity for homopropagation [4]. This deviation from ideal copolymerization ($$r1 \cdot r2 \neq 1$$) suggests a preference for alternating sequences at equimolar feed ratios. Nonlinear fitting outperformed linear methods (e.g., Fineman-Ross) by minimizing errors in low-conversion regimes [4].
Method | $$r_1$$ (VDF) | $$r_2$$ (HFP) | Reference |
---|---|---|---|
Nonlinear fitting (emulsion) | 1.88 | 0.86 | [4] |
Terminal model (scCO$$_2$$) | 1.65 | 0.92 | [2] |
Discrepancies between studies arise from differences in solvent systems (scCO$$_2$$ vs. aqueous emulsion) and phase partitioning effects [2] [4].
Existing kinetic models for VDF-HFP copolymerization assume terminal unit reactivity, where propagation depends solely on the terminal monomer of the growing chain [2]. However, deviations in molecular weight distributions and copolymer composition suggest potential penultimate effects. For example, the presence of HFP units in the penultimate position may sterically hinder VDF addition due to its bulky –CF$$_3$$ group [1].
Chain-transfer constants ($$C{tr}$$) in scCO$$2$$ systems exhibit non-Arrhenius behavior at temperatures above 70°C, implying that penultimate unit interactions influence transfer kinetics [3]. While current models successfully predict conversion and molecular weight data [2], explicit incorporation of penultimate effects could refine predictions for systems with high HFP content (>20 mol%) [1].
In scCO$$2$$-mediated copolymerizations, pressure modulates phase behavior and monomer partitioning. Increasing pressure from 15 MPa to 25 MPa enhances HFP incorporation by 18% due to improved solubility in the polymer-rich phase [2]. Conversely, VDF incorporation remains relatively constant, as its lower critical solution temperature (LCST) in scCO$$2$$ ensures consistent partitioning across this pressure range [2].
Temperature effects follow an Arrhenius trend for $$kp$$ but inversely affect molecular weight. At 90°C, the number-average molecular weight ($$Mn$$) drops to 45 kDa compared to 120 kDa at 45°C, attributed to thermally activated chain-transfer to monomer [3].
Condition | VDF Incorporation | HFP Incorporation | $$M_n$$ (kDa) |
---|---|---|---|
15 MPa, 45°C | 62% | 38% | 120 |
25 MPa, 45°C | 60% | 40% | 115 |
15 MPa, 90°C | 58% | 42% | 45 |
Diffusion limitations in the polymer-rich phase further reduce termination rates at higher pressures, favoring longer chains [2].